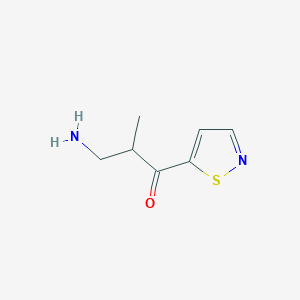
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide typically involves the reaction of pyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioesters, or esters.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation and Reduction: Formation of N-oxides or reduced amines.
Wissenschaftliche Forschungsanwendungen
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide is unique due to the presence of two carboxamide groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can also influence its solubility, stability, and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H12ClN3O3 |
|---|---|
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C8H12ClN3O3/c9-4-6(13)11-8(15)12-3-1-2-5(12)7(10)14/h5H,1-4H2,(H2,10,14)(H,11,13,15) |
InChI-Schlüssel |
ILUZSDTUZAYLCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)NC(=O)CCl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



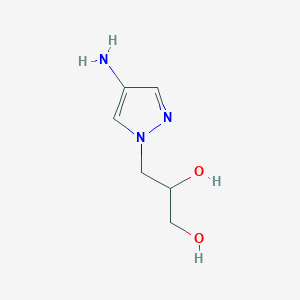
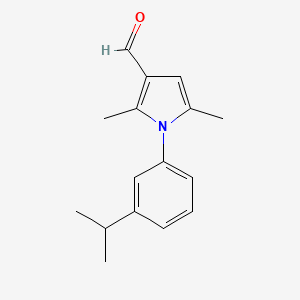
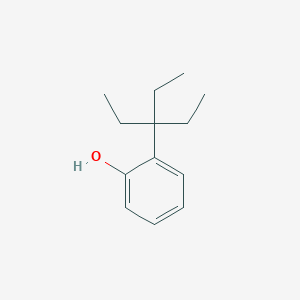
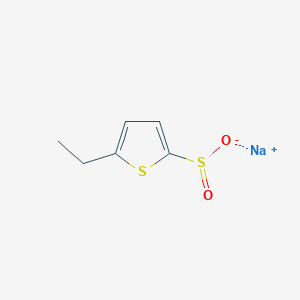
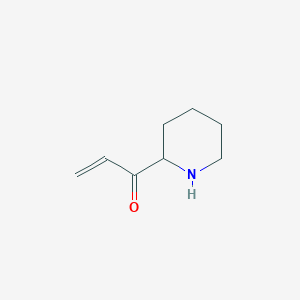
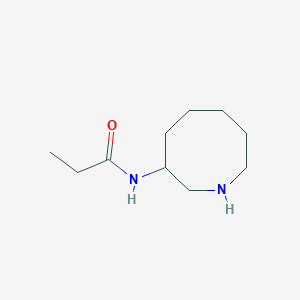
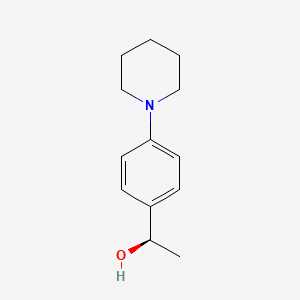

![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)

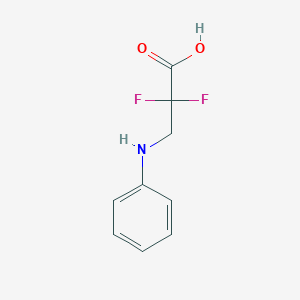
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
